4-(2-Phenoxyethyl)piperidine basic properties
4-(2-Phenoxyethyl)piperidine basic properties
Technical Monograph: 4-(2-Phenoxyethyl)piperidine
Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers Version: 1.0
Part 1: Executive Summary
4-(2-Phenoxyethyl)piperidine is a versatile secondary amine scaffold extensively utilized in medicinal chemistry as a pharmacophore for G-protein coupled receptor (GPCR) ligands and enzyme inhibitors. Characterized by a flexible ethyl linker connecting a basic piperidine ring to a lipophilic phenyl ether, this motif is critical in the design of neuroactive agents, particularly Acetylcholinesterase (AChE) inhibitors and NMDA receptor antagonists .
This guide provides a definitive technical profile of the compound, detailing its physicochemical properties, validated synthetic routes, and application in structure-activity relationship (SAR) studies.
Part 2: Chemical Identity & Physicochemical Profile
The compound exists as a free base (viscous oil/low-melting solid) or as a stable hydrochloride salt. The basic nitrogen allows for facile derivatization, while the phenoxyethyl tail provides hydrophobic binding interactions.
Table 1: Chemical Identifiers
| Property | Detail |
| IUPAC Name | 4-(2-Phenoxyethyl)piperidine |
| CAS Number (Free Base) | 347873-67-0 |
| CAS Number (HCl Salt) | 252918-95-9 |
| Molecular Formula | C₁₃H₁₉NO |
| Molecular Weight | 205.30 g/mol (Free Base) / 241.76 g/mol (HCl) |
| SMILES | C1CNCCC1CCOC2=CC=CC=C2 |
| InChI Key | ZTDUIZMJYASLKV-UHFFFAOYSA-N |
Table 2: Physicochemical Properties
| Parameter | Value (Approx/Predicted) | Context |
| LogP (Octanol/Water) | 2.6 ± 0.3 | Moderate lipophilicity; CNS penetrant. |
| pKa (Conjugate Acid) | 10.1 - 10.5 | Typical for 4-substituted piperidines; highly ionized at physiological pH. |
| Boiling Point | 320°C (760 mmHg) | High boiling point due to polarity/MW. |
| Solubility | DMSO, Methanol, DCM | Free base is insoluble in water; HCl salt is water-soluble. |
| H-Bond Donors/Acceptors | 1 / 2 | Nitrogen acts as both donor/acceptor; Ether oxygen is acceptor. |
Part 3: Synthetic Methodologies
Two primary routes are recommended depending on scale and available starting materials. The Mitsunobu Reaction is preferred for research-scale synthesis due to mild conditions, while Nucleophilic Substitution (Sɴ2) is favored for process scale-up.
Route A: Mitsunobu Coupling (Research Scale)
This route couples commercially available 4-piperidineethanol with phenol using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (DIAD/DEAD).
-
Mechanism: Activation of the primary alcohol by the betaine intermediate followed by Sɴ2 displacement by the phenoxide.
-
Protocol:
-
Protection: (Optional but recommended) Protect the secondary amine of 4-piperidineethanol with Boc anhydride (Boc₂O) to prevent N-alkylation side reactions, yielding N-Boc-4-piperidineethanol.
-
Coupling: Dissolve N-Boc-4-piperidineethanol (1.0 eq), Phenol (1.1 eq), and PPh₃ (1.2 eq) in anhydrous THF at 0°C.
-
Addition: Dropwise add DIAD (1.2 eq) over 30 minutes. Stir at RT for 12–16 hours.
-
Deprotection: Treat the intermediate with 4M HCl in dioxane to remove the Boc group.
-
Workup: Basify with NaOH, extract with DCM, and purify via flash chromatography.
-
Route B: Nucleophilic Substitution (Scale-Up)
This route involves the alkylation of phenol with an activated alkyl halide derived from the piperidine scaffold.
-
Protocol:
-
Activation: Convert N-Boc-4-piperidineethanol to the corresponding mesylate (MsCl, Et₃N) or bromide (CBr₄, PPh₃).
-
Etherification: React the activated intermediate with Potassium Phenoxide (PhOK) in DMF or Acetonitrile at 60–80°C.
-
Deprotection: Acidic cleavage of the Boc group yields the target HCl salt.
-
Visualizing the Synthetic Logic
Caption: Dual synthetic pathways for 4-(2-Phenoxyethyl)piperidine demonstrating convergent strategies.
Part 4: Pharmacological Relevance
The 4-(2-phenoxyethyl)piperidine moiety serves as a "privileged structure" in drug design, often functioning as a linker that spans dual binding sites in enzymes or receptors.
Acetylcholinesterase (AChE) Inhibitors
In the development of anti-Alzheimer's drugs, this scaffold is used to design Dual Binding Site Inhibitors .
-
Mechanism: The piperidine nitrogen binds to the Catalytic Anionic Site (CAS) of AChE, while the phenoxyethyl group extends to interact with the Peripheral Anionic Site (PAS) via π-π stacking with tryptophan residues (e.g., Trp286).
-
Significance: Dual binding prevents the aggregation of amyloid-beta (Aβ) peptides, which is accelerated by the PAS of AChE.
NMDA Receptor Antagonists
The structure mimics the pharmacophore of Ifenprodil , a GluN2B-selective NMDA antagonist.
-
SAR Insight: The distance between the basic nitrogen and the aromatic ring (provided by the ethyl-ether linker) is optimal for fitting into the GluN2B subunit allosteric pocket, offering neuroprotection without the psychotomimetic side effects of channel blockers.
Pharmacophore Diagram
Caption: Pharmacophore dissection illustrating key binding interactions in AChE and NMDA targets.
Part 5: Analytical Characterization
To validate the identity of synthesized 4-(2-phenoxyethyl)piperidine, the following spectral data is expected.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.2–6.9 ppm (m, 5H): Aromatic protons (Phenoxy group).
-
δ 4.0 ppm (t, 2H): O-CH ₂-CH₂ (Diagnostic triplet, deshielded by oxygen).
-
δ 3.1 ppm (m, 2H): Piperidine C2/C6 equatorial protons.
-
δ 2.6 ppm (m, 2H): Piperidine C2/C6 axial protons.
-
δ 1.7 ppm (q, 2H): O-CH₂-CH ₂- (Linker methylene).
-
δ 1.2–1.8 ppm (m, 5H): Piperidine C3/C5/C4 protons.
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: Calculated 206.15; Observed ~206.2.[1]
-
Part 6: Safety & Handling
Hazard Classification: Corrosive, Irritant.
-
Skin/Eye: Causes severe skin burns and eye damage (Category 1B).[2] The basic nitrogen and lipophilic nature facilitate tissue penetration.
-
Handling:
-
Use FKM/Viton gloves (Nitrile may degrade upon prolonged exposure to amines).
-
Work within a fume hood to avoid inhalation of vapors.
-
Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation or carbonate formation (absorbs CO₂ from air).
-
References
-
Alfa Chemistry. (2024).[2] 4-(2-Phenoxyethyl)piperidine Product Monograph (CAS 347873-67-0).[3][4] Alfa Chemistry Catalog. Link
-
ChemicalBook. (2024).[2] 4-(2-Phenoxyethyl)piperidine Hydrochloride Properties and Safety. ChemicalBook Database. Link
-
Eskandari, K., et al. (2019).[5] Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. Scientific Reports, 9, 20185. Link
-
Swenton, L., et al. (2019). Mitsunobu Reaction: Mechanism and Application. Organic Chemistry Portal. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10954703, 4-(2-phenoxyethyl)piperidine hydrochloride. PubChem. Link
